Hosenkoside G
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Overview
Description
Hosenkoside G is a baccharane-type glycoside isolated from the seeds of Impatiens balsamina L. It is one of several glycosides found in this plant, which has been traditionally used in various medicinal applications. This compound has attracted scientific interest due to its potential biological activities, including anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hosenkoside G is typically isolated from the dried seeds of Impatiens balsamina L. using various chromatographic techniques. The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using column chromatography .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions
Hosenkoside G can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used to break down this compound into its constituent sugars and aglycone.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone part of this compound, typically using glycosyl donors and catalysts
Major Products Formed
The major products formed from these reactions include various glycosides and aglycones, which may exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Exhibits anti-tumor activity, particularly against human cancer cell lines such as A375 cells. .
Industry: Potential applications in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism by which Hosenkoside G exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also modulate various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Hosenkoside G is part of a family of baccharane-type glycosides, which includes other compounds such as Hosenkoside A, Hosenkoside B, Hosenkoside C, Hosenkoside F, Hosenkoside M, and Hosenkoside K . Compared to these similar compounds, this compound is unique due to its specific glycosylation pattern and the presence of certain functional groups that contribute to its distinct biological activities .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O19/c1-23(17-48)7-6-12-47(21-51)16-15-45(4)24(39(47)60)8-9-29-43(2)13-11-30(65-42-38(35(57)33(55)27(19-50)64-42)66-40-36(58)31(53)25(52)20-61-40)44(3,28(43)10-14-46(29,45)5)22-62-41-37(59)34(56)32(54)26(18-49)63-41/h7,24-42,48-60H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38-,39-,40+,41-,42+,43+,44+,45-,46-,47-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUACYVEKRAXEB-QXJSNOIISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)C)CO)/CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Hosenkoside G?
A1: this compound is a novel baccharane glycoside isolated from the seeds of Impatiens balsamina. Its structure consists of hosenkol C as the aglycone with sambubioside attached at the 3-O position and glucose at the 28-O position []. Unfortunately, the specific molecular formula and weight are not provided in the available abstracts. Further research publications might offer more comprehensive spectroscopic data, including NMR, to fully elucidate its structure.
Q2: Are there any known structure-activity relationships for this compound or similar baccharane glycosides?
A3: The provided abstracts do not delve into the structure-activity relationships of this compound or other baccharane glycosides. Examining the activity of similar compounds isolated from Impatiens balsamina, such as hosenkosides F, H, I, J, and K, might provide insights into how structural variations impact biological activity []. Further research focusing on systematic structural modifications and subsequent activity evaluations is crucial to establish concrete structure-activity relationships.
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